molecular formula C16H30N2O2 B8750322 Tert-butyl (trans-4-(pyrrolidin-1-ylmethyl)cyclohexyl)carbamate CAS No. 1356953-45-1

Tert-butyl (trans-4-(pyrrolidin-1-ylmethyl)cyclohexyl)carbamate

Cat. No.: B8750322
CAS No.: 1356953-45-1
M. Wt: 282.42 g/mol
InChI Key: MSEQZQUQJNSYIK-UHFFFAOYSA-N
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Description

Tert-butyl (trans-4-(pyrrolidin-1-ylmethyl)cyclohexyl)carbamate is a synthetic organic compound with the molecular formula C16H30N2O2 It is characterized by a tert-butyl group, a trans-4-(pyrrolidin-1-ylmethyl)cyclohexyl moiety, and a carbamate functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl trans-4-(pyrrolidin-1-ylmethyl)cyclohexylcarbamate typically involves the reaction of trans-4-(pyrrolidin-1-ylmethyl)cyclohexylamine with tert-butyl chloroformate. The reaction is carried out in an organic solvent such as acetonitrile, under controlled temperature conditions, usually around 85°C. The process involves the dropwise addition of pyrrolidine to the reaction mixture, followed by heating to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for tert-butyl trans-4-(pyrrolidin-1-ylmethyl)cyclohexylcarbamate are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, and the process may involve continuous flow reactors to ensure consistent product quality. Quality control measures such as NMR, HPLC, and LC-MS are employed to verify the purity and composition of the final product .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (trans-4-(pyrrolidin-1-ylmethyl)cyclohexyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Tert-butyl (trans-4-(pyrrolidin-1-ylmethyl)cyclohexyl)carbamate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential role in modulating biological pathways.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl trans-4-(pyrrolidin-1-ylmethyl)cyclohexylcarbamate involves its interaction with specific molecular targets. The compound’s carbamate group can form covalent bonds with active sites of enzymes, leading to inhibition or modulation of enzyme activity. The pyrrolidine ring contributes to the compound’s binding affinity and specificity for its targets. The pathways involved may include inhibition of acetylcholinesterase or modulation of neurotransmitter receptors .

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl trans-4-(hydroxymethyl)cyclohexylcarbamate
  • Tert-butyl trans-4-(aminomethyl)cyclohexylcarbamate
  • Tert-butyl trans-4-(methyl)cyclohexylcarbamate

Uniqueness

Tert-butyl (trans-4-(pyrrolidin-1-ylmethyl)cyclohexyl)carbamate is unique due to the presence of the pyrrolidine ring, which enhances its binding affinity and specificity for certain molecular targets.

Properties

CAS No.

1356953-45-1

Molecular Formula

C16H30N2O2

Molecular Weight

282.42 g/mol

IUPAC Name

tert-butyl N-[4-(pyrrolidin-1-ylmethyl)cyclohexyl]carbamate

InChI

InChI=1S/C16H30N2O2/c1-16(2,3)20-15(19)17-14-8-6-13(7-9-14)12-18-10-4-5-11-18/h13-14H,4-12H2,1-3H3,(H,17,19)

InChI Key

MSEQZQUQJNSYIK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC(CC1)CN2CCCC2

Origin of Product

United States

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